Dibenzylideneacetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

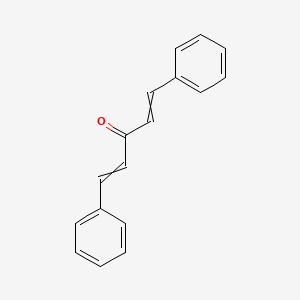

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpenta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKGGPCROCCUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-58-9 | |

| Record name | Dibenzylideneacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Dibenzylideneacetone: From its Foundational Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis of dibenzylideneacetone (dba), a molecule of significant historical and contemporary importance in organic chemistry. We begin by exploring the pioneering first synthesis by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède in 1881, establishing the foundational principles of the base-catalyzed aldol condensation. The core of this guide is a detailed examination of the Claisen-Schmidt condensation reaction, the mechanistic underpinnings of which are crucial for understanding the formation of this compound. A robust, contemporary experimental protocol is presented, designed for reproducibility and high yield, accompanied by a comparative analysis of historical and modern quantitative data. This guide is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the synthesis and application of this versatile compound.

Historical Context: The First Synthesis of this compound

The first documented synthesis of this compound was achieved in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède.[1][2][3] Their work marked a significant advancement in the understanding of base-catalyzed condensation reactions between aromatic aldehydes and aliphatic ketones.[2] While Claisen noted that Adolf Baeyer might have unknowingly synthesized the compound as early as 1866, the evidence was inconclusive.[1] The reaction developed by Claisen and Claparède, now categorized as a Claisen-Schmidt condensation, has become a cornerstone of synthetic organic chemistry for carbon-carbon bond formation.[2][4]

The original 1881 procedure was largely qualitative, a common practice for that era. It involved the reaction of benzaldehyde with acetone in the presence of a dilute aqueous solution of sodium hydroxide.[2] The stirring of the reaction mixture resulted in the formation of a yellow precipitate, which was subsequently isolated and purified by recrystallization from alcohol.[2] Although specific quantities and reaction conditions were not meticulously detailed in their publication, this seminal work laid the essential groundwork for what would become a widely practiced and versatile synthetic methodology.[2]

The Claisen-Schmidt Condensation: A Mechanistic Deep Dive

The synthesis of this compound is a classic example of a crossed aldol condensation, specifically a Claisen-Schmidt condensation.[4][5] This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[4] In this case, acetone, which has α-hydrogens, reacts with benzaldehyde, which does not.[6] The reaction proceeds in the presence of a base, typically sodium hydroxide, and can be conceptualized in two main stages: an aldol addition followed by dehydration.[5][7]

The mechanism can be summarized as follows:

-

Enolate Formation: A hydroxide ion (from NaOH) abstracts an acidic α-hydrogen from an acetone molecule, forming a resonance-stabilized enolate ion.[5][6]

-

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule. This results in the formation of a β-hydroxy ketone intermediate.[5]

-

Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic conditions to yield benzylideneacetone. This dehydration is particularly favorable because the resulting double bond is conjugated with both the aromatic ring and the carbonyl group, leading to a highly stabilized system.[5][6]

-

Second Condensation: The reaction is repeated on the other side of the symmetrical acetone molecule. A second enolate is formed from benzylideneacetone, which then attacks another molecule of benzaldehyde, ultimately forming this compound after a second dehydration step.[6]

Figure 1: Mechanism of the Claisen-Schmidt condensation for the synthesis of this compound.

Experimental Protocol: A Modern Approach

The following is a representative modern protocol for the synthesis of the trans,trans-isomer of this compound, which can be prepared with high yield and purity.[1]

Materials and Reagents

-

Benzaldehyde (C₇H₆O)

-

Acetone (C₃H₆O)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Ice

Equipment

-

Erlenmeyer flask (250 mL)

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Beakers

-

Büchner funnel and filter flask

-

Filter paper

-

Melting point apparatus

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

-

Preparation of Reactant Solution: In a 250 mL Erlenmeyer flask, combine 10.6 g (0.1 mol) of benzaldehyde and 2.9 g (0.05 mol) of acetone. Add 80 mL of 95% ethanol and stir the mixture until a homogeneous solution is obtained.

-

Preparation of Base Solution: In a separate beaker, dissolve 10 g of sodium hydroxide in 100 mL of deionized water. Allow the solution to cool to room temperature.

-

Reaction Initiation: While stirring the reactant solution, slowly add the sodium hydroxide solution. Maintain the reaction temperature between 20-25°C, using an ice bath if necessary. A yellow precipitate of this compound will begin to form.[8]

-

Reaction Completion: Continue to stir the mixture for an additional 30 to 45 minutes to ensure the reaction goes to completion.

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath for approximately 15 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with cold deionized water until the washings are neutral to pH paper. This removes any residual sodium hydroxide.

-

Recrystallization: Transfer the crude product to a beaker and recrystallize from a minimal amount of hot 95% ethanol.

-

Final Product Isolation and Drying: Collect the purified yellow crystals by vacuum filtration and allow them to air dry.

Quantitative Data and Characterization

The advancements in synthetic methodology and analytical techniques since 1881 have led to significant improvements in the efficiency and purity of this compound synthesis.

| Parameter | Historical Preparation (Claisen & Claparède, 1881) | Modern Preparation |

| Reactants | Benzaldehyde, Acetone | Benzaldehyde (1.0 mol), Acetone (0.5 mol) |

| Catalyst | Dilute Sodium Hydroxide | Sodium Hydroxide |

| Solvent | Water and Alcohol | Water and Ethanol |

| Reaction Time | Not explicitly stated | 45 minutes |

| Yield | Not quantitatively reported | 90-94% |

| Melting Point | 112-113 °C | 110-111 °C (purified trans,trans isomer) |

Table 1: A comparative summary of quantitative parameters for the historical and a modern preparation of this compound.[2]

The final product, (1E, 4E)-1,5-diphenylpenta-1,4-dien-3-one, is a pale-yellow solid.[1] It is insoluble in water but soluble in solvents like acetone and chloroform, and slightly soluble in ethanol.[1]

Applications in Research and Industry

This compound is more than a classic textbook example of a condensation reaction; it has found practical applications in various fields:

-

Organometallic Chemistry: this compound is widely used as a ligand in organometallic chemistry.[1] A notable example is the catalyst tris(this compound)dipalladium(0) (Pd₂(dba)₃), which is a valuable reagent in palladium-catalyzed cross-coupling reactions. The dba ligand is labile and easily displaced, making it a useful entry point into palladium(0) chemistry.[1]

-

Sunscreens: Due to its ability to absorb ultraviolet (UV) light, this compound is used as a component in some sunscreens.[1][6][9]

-

Precursor for Synthesis: this compound serves as a precursor for the synthesis of various other compounds, including flavonoids, which are abundant in many edible plants and possess a wide range of biological activities.[7]

Conclusion

The synthesis of this compound, first reported by Claisen and Claparède over a century ago, remains a fundamentally important and illustrative reaction in organic chemistry.[2] The evolution of this synthesis from a qualitative observation to a high-yield, well-characterized procedure highlights the progress in the field. The underlying Claisen-Schmidt condensation is a powerful tool for C-C bond formation, and the product, this compound, continues to be a valuable compound in both academic research and industrial applications. This guide provides a comprehensive technical overview intended to equip researchers and professionals with both the historical context and the practical knowledge necessary for the successful synthesis and application of this versatile molecule.

References

-

Wikipedia. This compound. [Link]

-

Wikipedia. Claisen–Schmidt condensation. [Link]

-

PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

-

Claisen-Schmidt Condensation. [Link]

-

Kulkarni, P., & Totre, G. (2019). Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes. Orbital: The Electronic Journal of Chemistry, 11(5). [Link]

-

Chemistry Education. Synthesis of Dibenzalacetone. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Scribd. Synthesis of this compound. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Dibenzalacetone – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. praxilabs.com [praxilabs.com]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. scribd.com [scribd.com]

A Technical Guide to Dibenzylideneacetone: From a Historical Discovery to a Cornerstone of Modern Catalysis

Abstract

This technical guide provides a comprehensive overview of dibenzylideneacetone (dba), a seemingly simple organic compound whose discovery was a landmark in synthetic chemistry and whose applications have become indispensable in the field of organometallic catalysis. We will explore its initial synthesis by Claisen and Claparède, delve into the mechanistic intricacies of the Claisen-Schmidt condensation, provide a comparative analysis of historical and contemporary synthetic protocols, and extensively discuss its pivotal role as a ligand in facilitating a myriad of palladium-catalyzed cross-coupling reactions that are fundamental to modern drug development and materials science.

The Genesis of a Versatile Molecule: A Historical Perspective

The first documented synthesis of this compound, also known as dibenzalacetone, was reported in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède[1][2][3]. Their work involved the base-catalyzed condensation of benzaldehyde with acetone, a reaction that would later be classified as a Claisen-Schmidt condensation[2]. This seminal work laid the foundation for a robust and widely applicable method for forming carbon-carbon bonds. Interestingly, there are suggestions that Adolf Baeyer may have synthesized the compound as early as 1866, though the evidence remains inconclusive[1].

The initial preparations were largely qualitative, a common practice for the era, focusing on the formation of the characteristic yellow precipitate and its subsequent purification by recrystallization[2]. This discovery, however, paved the way for the exploration of a new class of α,β-unsaturated ketones and their subsequent chemical transformations.

The Heart of the Synthesis: The Claisen-Schmidt Condensation

The synthesis of this compound is a classic example of a crossed aldol condensation, specifically a Claisen-Schmidt condensation. This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen[4]. In the case of this compound synthesis, acetone, which has enolizable α-hydrogens, acts as the nucleophile, while benzaldehyde, which cannot enolize, serves as the electrophile[5].

The reaction mechanism proceeds through a series of well-defined steps, catalyzed by a base, typically sodium hydroxide[5]:

-

Enolate Formation: The hydroxide ion deprotonates an α-hydrogen from acetone, forming a resonance-stabilized enolate ion[5].

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, forming a β-hydroxy ketone intermediate[5].

-

Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield benzylideneacetone, an α,β-unsaturated ketone. The formation of a stable conjugated system drives this step forward[5].

-

Second Condensation: The resulting benzylideneacetone still possesses acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of benzaldehyde[5].

-

Final Dehydration: A subsequent dehydration step yields the final product, this compound[5].

Mechanistic Pathway of this compound Synthesis

Caption: The Claisen-Schmidt condensation pathway for the synthesis of this compound.

Synthetic Protocols: A Century of Refinement

The fundamental principles of this compound synthesis have remained unchanged since its discovery. However, the experimental protocols have evolved to improve yield, purity, and safety.

Table 1: Comparison of Historical and Modern Synthetic Protocols for this compound

| Parameter | Historical Preparation (Claisen & Claparède, 1881) | Modern Preparation (Conard & Dolliver, 1943) |

| Reactants | Benzaldehyde, Acetone | Benzaldehyde (106 g, 1.0 mol), Acetone (29 g, 0.5 mol) |

| Catalyst | Dilute Sodium Hydroxide | Sodium Hydroxide (100 g) |

| Solvent | Water and Alcohol | Water (1 L) and Ethanol (800 mL) |

| Temperature | Not explicitly stated, likely ambient | 20-25 °C |

| Reaction Time | Not explicitly stated | 45 minutes |

| Yield | Not quantitatively reported | 90-94% (105-110 g) |

| Purification | Recrystallization from alcohol | Recrystallization from hot ethyl acetate |

| Melting Point | 112-113 °C | 110-111 °C (purified) |

Data compiled from BenchChem[2] and Organic Syntheses[6].

Experimental Protocol: A Modern, High-Yield Synthesis of this compound

The following protocol is adapted from the procedure published in Organic Syntheses by Conard and Dolliver, which provides a reliable and high-yielding method for the preparation of the trans,trans-isomer of this compound[6].

Materials and Equipment:

-

2-L wide-mouthed glass jar with a mechanical stirrer

-

Büchner funnel and suction flask

-

Benzaldehyde (106 g, 1.0 mol)

-

Acetone (29 g, 0.5 mol)

-

Sodium hydroxide (100 g)

-

Water (1 L)

-

Ethanol (800 mL)

-

Ethyl acetate (for recrystallization)

Procedure:

-

Preparation of the Base Solution: In the 2-L jar, dissolve 100 g of sodium hydroxide in 1 L of water and 800 mL of ethanol. Cool the solution to 20-25 °C and maintain this temperature using a water bath.

-

Reaction Initiation: While vigorously stirring the base solution, add half of a pre-mixed solution of 106 g of benzaldehyde and 29 g of acetone. A yellow precipitate should form within 2-3 minutes.

-

Completion of the Reaction: After 15 minutes, add the remaining benzaldehyde-acetone mixture. Continue to stir vigorously for an additional 30 minutes.

-

Isolation of the Crude Product: Filter the resulting slurry using a Büchner funnel with suction.

-

Washing: Thoroughly wash the collected solid with distilled water to remove any residual sodium hydroxide.

-

Drying: Dry the product at room temperature to a constant weight. The expected yield of crude this compound is 105-110 g (90-94%).

-

Purification (Optional): For a higher purity product, recrystallize the crude material from hot ethyl acetate (approximately 100 mL of solvent for every 40 g of product). The recovery after recrystallization is typically around 80%, yielding a product with a melting point of 110-111 °C.

This compound in Organometallic Chemistry: A Gateway to Palladium Catalysis

While this compound has applications as a component in sunscreens due to its ability to absorb UV light[1][3][7][8], its most significant contribution to modern science is its role as a ligand in organometallic chemistry[1][7][9]. It is a key component in the synthesis of palladium catalysts, most notably tris(this compound)dipalladium(0) (Pd₂(dba)₃)[9].

The utility of dba as a ligand stems from its labile nature. The palladium center coordinates to the alkene π-bonds of the dba ligand[9]. These dba ligands are easily displaced by stronger ligands, such as phosphines, making Pd₂(dba)₃ an excellent and stable precursor for generating catalytically active palladium(0) species in situ[1][7][10]. This property provides a convenient entry point into a vast array of palladium(0)-catalyzed cross-coupling reactions, which are foundational to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Key Applications in Palladium-Catalyzed Reactions:

The palladium complexes derived from dba are instrumental in a wide range of transformations, including:

-

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboron compounds and organic halides[9][11].

-

Heck Reaction: The reaction of an unsaturated halide with an alkene in the presence of a base[11].

-

Negishi Coupling: The reaction of an organozinc compound with an organic halide[11].

-

Stille Reaction: The coupling of an organotin compound with an organic halide[11].

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds from an aryl halide and an amine[12][13].

-

Asymmetric Allylic Alkylations [9].

The electronic properties of the dba ligand can also be modulated to influence the activity and stability of the catalyst. Increasing the electron density on the aryl moieties of the dba ligand can enhance catalytic activity by destabilizing the palladium-dba interaction, thereby increasing the concentration of the active catalytic species[12].

Workflow: Generation of an Active Pd(0) Catalyst from a Pd₂(dba)₃ Precursor

Caption: Generation of an active Pd(0) catalyst from a Pd₂(dba)₃ precursor for use in cross-coupling reactions.

Conclusion

From its humble beginnings in the late 19th century as a product of a novel condensation reaction, this compound has evolved into a molecule of immense importance in synthetic and organometallic chemistry. Its straightforward and high-yielding synthesis, coupled with its unique properties as a labile ligand, has cemented its status as an indispensable tool for researchers and drug development professionals. The legacy of Claisen and Claparède's discovery continues to enable the construction of complex molecular architectures that drive innovation across the chemical sciences.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Grokipedia. (n.d.). This compound.

-

chemeurope.com. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

Fairlamb, I. J. S., et al. (2004). Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

-

Conard, C. R., & Dolliver, M. A. (1943). Dibenzalacetone. Organic Syntheses, Coll. Vol. 2, p.167. Retrieved from [Link]

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

-

Sigl, M., & Köcher, S. (2019). A Comparative Study of this compound Palladium Complexes in Catalysis. Organic Process Research & Development, 23(8), 1596-1605. Retrieved from [Link]

-

University of California, Davis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

Kulkarni, P., & Totre, G. (2019). Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes. Orbital: The Electronic Journal of Chemistry, 11(5). Retrieved from [Link]

-

Chem Help ASAP. (2022, January 20). synthesis of this compound (dba) - laboratory experiment. YouTube. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Synthesis of Dibenzalacetone. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Dibenzalacetone – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound [chemeurope.com]

- 8. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | C17H14O | CID 640180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. haihangchem.com [haihangchem.com]

- 12. Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

fundamental chemical properties of dibenzylideneacetone

An In-depth Technical Guide to the Fundamental Chemical Properties of Dibenzylideneacetone

Abstract

This compound (dba), systematically named (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a profoundly important organic compound that bridges foundational organic synthesis with advanced organometallic catalysis. First prepared in 1881 by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède, its utility has expanded far beyond its initial academic interest.[1] This guide provides an in-depth exploration of the core chemical principles of dba, tailored for researchers, chemists, and professionals in drug development. We will dissect its synthesis via the Claisen-Schmidt condensation, analyze its structural and physicochemical properties, detail its spectroscopic signature, and illuminate its pivotal role as a labile ligand in palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry. This document is structured to provide not just data, but a causal understanding of the principles governing dba's behavior and application.

Synthesis and Purification

The preparation of this compound is a classic and robust example of a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[2] This reaction joins two aromatic aldehyde molecules with one ketone, leveraging the difference in reactivity between an enolizable ketone (acetone) and a non-enolizable aldehyde (benzaldehyde).

Reaction Mechanism: A Stepwise Analysis

The causality of the Claisen-Schmidt condensation hinges on the selective generation of a nucleophilic enolate from acetone in the presence of a base, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The reaction proceeds in a two-fold manner to yield the final product.

Pillar of Expertise: The choice of a non-enolizable aldehyde like benzaldehyde is critical. It prevents self-condensation of the aldehyde, ensuring it acts exclusively as the electrophile, thereby directing the reaction pathway and maximizing the yield of the desired crossed product. The reaction is driven to completion because the final α,β-unsaturated ketone product is highly conjugated and thermodynamically stable. Furthermore, the trans,trans isomer is often poorly soluble in the aqueous ethanol reaction medium, causing it to precipitate and shift the equilibrium toward the product according to Le Châtelier's principle.[3]

The mechanism proceeds through the following key steps:

-

Enolate Formation: A hydroxide ion deprotonates an α-carbon of acetone, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The acetone enolate attacks the carbonyl carbon of a benzaldehyde molecule.

-

Aldol Addition: A tetrahedral intermediate is formed, which is then protonated by a solvent molecule (water or ethanol) to yield a β-hydroxy ketone.[3]

-

Dehydration: The β-hydroxy ketone is readily dehydrated under basic conditions (E1cB mechanism) to form the conjugated enone, benzylideneacetone. This step is spontaneous due to the formation of a stable, extended conjugated system.[4]

-

Second Condensation: The process repeats on the other side of the acetone molecule. The remaining α-protons on benzylideneacetone are deprotonated to form a new enolate, which attacks a second molecule of benzaldehyde, ultimately leading to this compound after another dehydration step.[3]

Experimental Protocol: Synthesis of trans,trans-Dibenzylideneacetone

This protocol is a robust, self-validating system designed for high yield and purity, adapted from established procedures.[1][2][5]

Materials:

-

Benzaldehyde (2 equivalents, e.g., 10.6 g, 0.1 mol)

-

Acetone (1 equivalent, e.g., 2.9 g, 0.05 mol)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Water

-

Mechanical Stirrer

-

Ice Bath

Procedure:

-

Prepare Base Solution: In a flask, dissolve 10 g of NaOH in a mixture of 100 mL of water and 80 mL of ethanol. Cool the solution in an ice bath to approximately 20-25°C.[2]

-

Prepare Reactant Solution: In a separate beaker, mix the benzaldehyde (10.6 g) and acetone (2.9 g).

-

Initiate Reaction: While vigorously stirring the cooled NaOH solution, slowly add the benzaldehyde-acetone mixture over a period of about 15-30 minutes. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Maintenance: Maintain the reaction temperature between 20-25°C. A yellow precipitate of this compound will form. Continue stirring for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion.

-

Isolation of Crude Product: Isolate the yellow crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals thoroughly with cold water until the filtrate is neutral to litmus paper. This removes residual NaOH. Follow with a wash using a small amount of ice-cold ethanol to remove unreacted benzaldehyde.[4]

-

Drying: Dry the product on the filter paper or in a desiccator. The crude product is often of high purity.

Purification

For applications requiring exceptional purity, such as ligand synthesis, recrystallization is necessary.

Protocol: Recrystallization

-

Solvent Selection: Ethyl acetate is an excellent solvent for recrystallization.[6] Alternatively, hot ethanol can be used.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate (approx. 2.5 mL/g).

-

Crystallization: Allow the solution to cool slowly to room temperature. The trans,trans isomer will crystallize as pale-yellow needles. Cooling further in an ice bath can maximize crystal recovery.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry to a constant weight.

Structural and Physicochemical Properties

This compound's structure is defined by a central five-carbon chain with a ketone at the 3-position and phenyl groups at the 1- and 5-positions. The extended π-system of C₆H₅-CH=CH-C(O)-CH=CH-C₆H₅ is responsible for its chemical properties and applications.

Geometric Isomerism

The presence of two carbon-carbon double bonds allows for geometric isomerism. Three primary isomers exist: trans,trans, cis,trans (identical to trans,cis), and cis,cis.[6][7][8] The thermodynamic stability of these isomers varies significantly, with the trans,trans isomer being the most stable and, therefore, the predominant product of the standard synthesis.[9]

Physical Properties Summary

The physical state and melting point are key identifiers for the different isomers of dba.

| Property | trans,trans-Dibenzylideneacetone | cis,trans-Dibenzylideneacetone | cis,cis-Dibenzylideneacetone | Reference |

| Molecular Formula | C₁₇H₁₄O | C₁₇H₁₄O | C₁₇H₁₄O | [1] |

| Molar Mass | 234.29 g/mol | 234.29 g/mol | 234.29 g/mol | [1] |

| Appearance | Pale-yellow crystalline solid | Light yellow needle crystals | Yellow oily liquid | [6][7] |

| Melting Point | 110-113 °C | 60 °C | N/A | [1][6][7] |

| Boiling Point | ~337 °C (estimate) | N/A | 130 °C (at 2.7 Pa) | [6][7] |

Solubility Profile

The non-polar, aromatic nature of dba dictates its solubility. It is insoluble in water but exhibits varying degrees of solubility in common organic solvents.[1][10] Understanding this profile is critical for reaction setup, purification, and formulation.

| Solvent Family | Solvent | Solubility ( g/100 mL at 25°C) | Notes | Reference |

| Polar Protic | Methanol | 0.87 | Soluble in hot methanol | [10] |

| Ethanol | 1.52 | Common solvent for synthesis | [10] | |

| Polar Aprotic | Acetone | 4.58 | Soluble | [7][10] |

| Tetrahydrofuran (THF) | 15.67 | High solubility, used for Pd₂(dba)₃ prep | [10][11] | |

| Ethyl Acetate | High | Good solvent for recrystallization | [6][10] | |

| Halogenated | Dichloromethane | 8.94 | Soluble | [10] |

| Chloroform | 12.53 | Soluble | [7][10] |

Stability and Degradation

trans,trans-Dibenzylideneacetone is a stable solid under standard laboratory conditions, though it is combustible.[6]

-

Incompatibilities: It should be stored away from strong oxidizing agents.[6][7]

-

Photochemical Reactivity: A key chemical property is its sensitivity to light. Prolonged exposure to sunlight can initiate a [2+2] cycloaddition reaction between the alkene double bonds of adjacent molecules, leading to a mixture of dimeric and trimeric cyclobutane adducts.[1][5] This property is relevant to its use in sunscreens but also necessitates storage in dark or amber containers to maintain purity.

Spectroscopic Characterization

Spectroscopic methods provide a definitive fingerprint for the identification and purity assessment of this compound.

| Technique | Key Features and Observations | Reference |

| UV-Visible | Intense absorption maximum (λmax) around 330 nm, characteristic of the extended π-conjugated system. | [9] |

| Infrared (IR) | Strong C=O stretch at ~1650-1676 cm⁻¹. The presence of multiple C=O bands can indicate an equilibrium of different conformers in solution. A sharp C=C (alkene) stretch appears around 1600-1625 cm⁻¹. | [12] |

| ¹H NMR | Aromatic Protons (δ 7.3-7.7 ppm): Multiplets corresponding to the two phenyl groups. Vinyl Protons (δ 7.0-7.8 ppm): Two pairs of doublets for the four vinyl protons (Hα, Hβ). The large coupling constant (J ≈ 16 Hz) for the trans,trans isomer confirms the trans geometry of the double bonds. | [4][13] |

| ¹³C NMR | Carbonyl Carbon (δ ~188 ppm): The characteristic signal for the ketone carbon. Vinyl Carbons (δ ~125-145 ppm): Signals for the four alkene carbons. Aromatic Carbons (δ ~128-135 ppm): Signals for the phenyl ring carbons. | [14][15] |

Role in Organometallic Chemistry: A Gateway to Palladium(0) Catalysis

The most significant contemporary application of this compound is as a ligand in organometallic chemistry, particularly for palladium.[5][16]

This compound as a Labile Ligand

DBA serves as a weakly coordinating, "labile" ligand. It binds to palladium(0) centers through the π-systems of its alkene double bonds.[16][17] This coordination is weak enough that the dba ligands are easily displaced by stronger, more electron-donating ligands, such as phosphines (e.g., triphenylphosphine) or N-heterocyclic carbenes (NHCs).[5] This lability is the cornerstone of its utility.

Trustworthiness Pillar: The complex Tris(this compound)dipalladium(0), or Pd₂(dba)₃, is not the catalytically active species itself. It is a precatalyst —a stable, air-tolerant, and soluble source of palladium(0). In a reaction mixture, the dba ligands are displaced by the "true" ancillary ligands (e.g., phosphines), which then coordinate to the Pd(0) center to form the active catalyst responsible for the subsequent steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

Synthesis of Tris(this compound)dipalladium(0) (Pd₂(dba)₃)

Pd₂(dba)₃ is a dark purple/brown solid prepared by the reduction of a palladium(II) salt in the presence of excess this compound.[18] It is often isolated as its more stable chloroform adduct, Pd₂(dba)₃·CHCl₃.[18][19]

Protocol: Synthesis of Pd₂(dba)₃·CHCl₃ This protocol is based on established methods for generating this crucial catalyst.[19][20][21]

Materials:

-

Palladium(II) Chloride (PdCl₂)

-

Sodium Acetate (NaOAc)

-

This compound (trans,trans-dba)

-

Methanol

-

Chloroform

Procedure:

-

Prepare Palladium Solution: In a flask, heat a mixture of PdCl₂ and an excess of sodium acetate in methanol to reflux. This generates a soluble palladium(II) acetate species in situ.

-

Add Ligand: To the hot solution, add a solution of excess this compound in chloroform.

-

Reduction and Precipitation: The Pd(II) is reduced to Pd(0) by the methanol/acetate, and the Pd₂(dba)₃ complex precipitates from the solution as a deep purple solid.

-

Isolation: Cool the mixture and collect the solid product by filtration.

-

Washing and Drying: Wash the complex with water and then methanol to remove salts and excess ligand. Dry the product under vacuum. The resulting complex is the chloroform adduct.

Field Insight: The purity of both commercial and lab-synthesized Pd₂(dba)₃ can be variable and may contain palladium nanoparticles, which can affect catalytic activity and reproducibility.[19] Careful synthesis and characterization are paramount for consistent results in catalysis.

Safety and Handling

While not acutely toxic, this compound is classified as an irritant. Proper handling is essential to minimize exposure.

-

General Handling: Use with adequate ventilation to avoid inhaling dust.[22][23] Minimize dust generation. Wash hands thoroughly after handling.[22]

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[23][24]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and direct sunlight.[22][25]

Conclusion

This compound is a molecule of dual character. It is the product of a foundational reaction in organic chemistry, the aldol condensation, making it an ideal subject for academic study. Simultaneously, its unique properties as a labile, non-phosphine ligand have positioned it as an indispensable tool in modern organometallic catalysis. Its ability to form stable yet reactive palladium(0) precatalysts like Pd₂(dba)₃ provides a practical and efficient entry point into a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. A thorough understanding of its synthesis, isomerism, stability, and coordinating ability—as detailed in this guide—is essential for any researcher aiming to leverage its full potential in synthesis and drug development.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 538-58-9, this compound. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Grokipedia. (n.d.). This compound. Retrieved from [Link]

-

chemeurope.com. (n.d.). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 96% (GC). Retrieved from [Link]

-

Vedantu. (n.d.). What are the three geometric isomers of dibenzalacetone?. Retrieved from [Link]

-

Wikipedia. (n.d.). Tris(this compound)dipalladium(0). Retrieved from [Link]

- Google Patents. (n.d.). CN102892707B - Method for preparing Pd2(dba)3.CHCl3.

- Google Patents. (n.d.). EP2536662B1 - Process for preparing the tris(this compound)dipalladium chloroform complex.

-

The Royal Society of Chemistry. (2019). SUPPORTING INFORMATION. Retrieved from [Link]

-

YouTube. (2022). synthesis of this compound (dba) - laboratory experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation-of-Dibenzylideneacetone.pdf. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Conformations of this compound: An IR spectroscopic study. Retrieved from [Link]

-

ACS Publications. (2010). Heteroaromatic Analogues of this compound (dba) and Pd02(het-dba)3 Complexes. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR: this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Data of 1 H-NMR and 13 C-NMR dibenzalacetone. Retrieved from [Link]

-

HyperChem. (n.d.). Stability of Dibenzalacetone Isomers. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [chemeurope.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 538-58-9 [chemicalbook.com]

- 8. What are the three geometric isomers of dibenzalac class 11 chemistry CBSE [vedantu.com]

- 9. hypercubeusa.com [hypercubeusa.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. ias.ac.in [ias.ac.in]

- 13. This compound(538-58-9) 1H NMR spectrum [chemicalbook.com]

- 14. Making sure you're not a bot! [oc-praktikum.de]

- 15. researchgate.net [researchgate.net]

- 16. grokipedia.com [grokipedia.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Tris(this compound)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. CN102892707B - Method for preparing Pd2(dba)3.CHCl3 - Google Patents [patents.google.com]

- 21. EP2536662B1 - Process for preparing the tris(this compound)dipalladium chloroform complex - Google Patents [patents.google.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. echemi.com [echemi.com]

- 24. aksci.com [aksci.com]

- 25. tcichemicals.com [tcichemicals.com]

Dibenzylideneacetone (DBA): A Comprehensive Technical Guide for Advanced Research

Introduction

Dibenzylideneacetone (DBA), systematically known as (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a pivotal organic compound that serves as a cornerstone in both academic research and industrial applications. First prepared in 1881 by Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède, its synthesis via the Claisen-Schmidt condensation has become a classic and instructive example of carbon-carbon bond formation.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental chemical identity and synthesis to its diverse applications in organometallic chemistry and drug development, tailored for researchers, scientists, and professionals in the field.

Core Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers. The most stable and commonly synthesized isomer is trans,trans-dibenzylideneacetone.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄O | [3][4][5] |

| Molecular Weight | 234.29 g/mol | [3][4][5] |

| CAS Number | 538-58-9 (general) | [4][6] |

| 35225-79-7 (trans,trans isomer) | [5][7] | |

| IUPAC Name | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | [5] |

| Synonyms | Dibenzalacetone, Distyryl ketone | [5][6] |

Synthesis of this compound via Claisen-Schmidt Condensation

The synthesis of this compound is a prime example of a crossed aldol condensation, specifically the Claisen-Schmidt condensation.[6][8] This reaction involves the base-catalyzed condensation of an aldehyde (benzaldehyde) with a ketone (acetone).[6][8] A key advantage of this reaction is that benzaldehyde lacks α-hydrogens, preventing self-condensation.[6] Acetone, with its enolizable α-hydrogens, serves as the nucleophile.[6] The reaction proceeds with one mole of acetone reacting with two moles of benzaldehyde.[9]

Reaction Mechanism

The Claisen-Schmidt condensation for the synthesis of this compound unfolds through the following key steps:

-

Enolate Formation : The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base, typically sodium hydroxide, to form a resonance-stabilized enolate ion.[6]

-

Nucleophilic Attack : The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, leading to the formation of a β-hydroxy ketone intermediate.[6]

-

Dehydration : This intermediate readily undergoes base-catalyzed dehydration to yield benzylideneacetone (an α,β-unsaturated ketone). The formation of a stable conjugated system drives this step.[5]

-

Second Condensation : The resulting benzylideneacetone still possesses acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of benzaldehyde.[6]

-

Final Dehydration : A subsequent dehydration step yields the final product, this compound.[6]

Caption: Mechanism of the Claisen-Schmidt condensation for this compound synthesis.

Experimental Protocol: Synthesis and Purification

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Ethyl Acetate (for recrystallization)

-

Distilled water

Procedure:

-

Preparation of the Base Solution: In a flask, dissolve sodium hydroxide in a mixture of water and ethanol. Cool this solution in an ice bath to a temperature between 20-25°C.[10][11]

-

Preparation of the Reagent Mixture: In a separate container, mix benzaldehyde and acetone.[10]

-

Reaction Initiation: While vigorously stirring the cooled base solution, add approximately half of the benzaldehyde-acetone mixture. A yellow precipitate should begin to form.[11]

-

Completion of the Reaction: Continue stirring for about 15 minutes, then add the remaining benzaldehyde-acetone mixture. Stir vigorously for an additional 30 minutes, maintaining the temperature between 20-25°C.[10][11]

-

Isolation of the Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation.[1] Collect the solid product by vacuum filtration using a Büchner funnel.[1] Wash the crystals thoroughly with cold distilled water to remove any residual sodium hydroxide.[3][11]

-

Purification by Recrystallization: For a purer product, recrystallize the crude this compound from hot ethyl acetate. Use approximately 100 mL of ethyl acetate for every 40 g of crude product.[5][11] Dissolve the crude product in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]

-

Drying: Collect the purified yellow crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.[10] Allow the product to air dry to a constant weight.[5]

Caption: General workflow for the synthesis and purification of this compound.

Physicochemical and Spectroscopic Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Source(s) |

| Appearance | Pale-yellow to yellow crystalline solid | [9] |

| Melting Point | 110-111°C (trans,trans isomer) | [9] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and chloroform | [9] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of trans,trans-dibenzylideneacetone is simplified due to the molecule's symmetry.[12] Key diagnostic features are two doublets in the vinylic region with a large coupling constant (~16-17 Hz), which confirms the trans,trans stereochemistry of the double bonds.[12]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure, showing characteristic peaks for the carbonyl carbon, aromatic carbons, and vinylic carbons.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic C=O stretching band. Due to the presence of different conformers (s-cis,cis and s-cis,trans), this band may appear as a triplet.[14]

Applications in Research and Drug Development

This compound is more than a synthetic curiosity; it is a versatile molecule with significant applications.

Organometallic Chemistry

DBA is widely used as a labile ligand in organometallic chemistry, particularly in palladium(0) chemistry.[2][9] It is a component of the catalyst tris(this compound)dipalladium(0) (Pd₂(dba)₃), which is a crucial reagent in a variety of palladium-catalyzed cross-coupling reactions.[9] The DBA ligands are easily displaced by stronger ligands like phosphines, making Pd₂(dba)₃ a useful entry point into palladium(0) chemistry.[2]

Drug Development

The α,β-unsaturated ketone core of this compound and its derivatives is a pharmacologically active scaffold. This class of compounds, known as chalcones, exhibits a broad spectrum of biological activities.[1]

-

Anticancer Activity: Benzylideneacetone derivatives have shown significant potential as anticancer agents by inducing apoptosis and inhibiting the proteasome.[1]

-

Anti-inflammatory and Antioxidant Properties: These compounds have demonstrated anti-inflammatory and antioxidant effects, which are relevant to a wide range of diseases.[1][15]

-

Antimalarial Agents: Functionalized dibenzylideneacetones have been synthesized and evaluated in silico as potential inhibitors of Plasmodium falciparum enzymes, showing promise as antimalarial agents.[16]

-

Therapeutic Delivery: this compound has been encapsulated into microparticles for controlled release, highlighting its potential for therapeutic applications.[17]

Caption: Key application areas of this compound.

Safety and Handling

This compound may cause eye, skin, and respiratory tract irritation.[4] The toxicological properties of this material have not been fully investigated.[4] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood to minimize dust generation and inhalation.[4][7]

First Aid Measures:

-

Eyes: Flush with plenty of water for at least 15 minutes.[4]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water.[4]

-

Inhalation: Move to fresh air immediately.[4]

In all cases of exposure, seek medical attention.[4]

Conclusion

This compound is a compound of significant historical and contemporary importance in chemistry. Its straightforward synthesis, coupled with its rich chemical reactivity and biological activity, ensures its continued relevance in both fundamental research and the development of new technologies and therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a solid foundation for researchers and scientists working with this versatile molecule.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. Retrieved from [Link]

-

LookChem. (n.d.). Cas 538-58-9, this compound. Retrieved from [Link]

-

chemeurope.com. (n.d.). This compound. Retrieved from [Link]

-

Studylib. (n.d.). This compound Synthesis: Lab Experiment & Analysis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 96% (GC). Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dibenzalacetone. Retrieved from [Link]

-

Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR - this compound. Retrieved from [Link]

-

ResearchGate. (2024). Review of dibenzalacetone synthesis and its biological activities. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Conformations of this compound: An IR spectroscopic study. Retrieved from [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2024). Synthesis and docking studies of the functionalized dibenzylideneacetones as promising antimalarial agents. Retrieved from [Link]

-

SCIEPublish. (n.d.). Preparation and Characterization of Dibenzyldieneacetone Loaded Microparticles for Therapeutic Purposes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. trans,trans-Dibenzylideneacetone - Safety Data Sheet [chemicalbook.com]

- 3. studylib.net [studylib.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. praxilabs.com [praxilabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. ias.ac.in [ias.ac.in]

- 15. Review of dibenzalacetone synthesis and its biological activities. [wisdomlib.org]

- 16. jppres.com [jppres.com]

- 17. Preparation and Characterization of Dibenzyldieneacetone Loaded Microparticles for Therapeutic Purposes - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]

solubility of dibenzylideneacetone in ethanol and acetone

An In-Depth Technical Guide to the Solubility of Dibenzylideneacetone in Ethanol and Acetone

Abstract

This compound (DBA), a key organic compound utilized in organometallic chemistry and as a component in sunscreens, possesses solubility characteristics that are critical for its synthesis, purification, and formulation.[1][2] This technical guide provides a comprehensive analysis of the solubility of this compound in two common laboratory solvents: ethanol and acetone. We will delve into the theoretical principles governing its solubility, present quantitative data, outline a robust experimental protocol for solubility determination, and discuss the practical implications for laboratory procedures such as recrystallization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, actionable understanding of this compound's behavior in solution.

Introduction to this compound and Solvent Selection

This compound (1,5-diphenylpenta-1,4-dien-3-one, C₁₇H₁₄O) is a pale-yellow crystalline solid that is practically insoluble in water but shows varying degrees of solubility in organic solvents.[1][3][4] Its utility spans from being a labile ligand in palladium(0) catalysis, essential for cross-coupling reactions, to a functional ingredient in consumer products.[5] The efficiency of its application in these fields is fundamentally linked to its interaction with solvents.

The choice of solvent is paramount in processes like chemical synthesis, purification by recrystallization, and formulation of final products. Ethanol, a polar protic solvent, and acetone, a polar aprotic solvent, are frequently employed due to their availability, cost-effectiveness, and distinct chemical properties.[6] Understanding the solubility of DBA in these specific solvents allows for the optimization of reaction conditions, the maximization of purification yields, and the development of stable formulations.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.

-

Molecular Structure of this compound: DBA is a largely non-polar molecule. It features two phenyl groups and a conjugated α,β-unsaturated ketone system. This extensive hydrocarbon structure results in significant London dispersion forces. The central carbonyl group (C=O) provides a dipole moment, introducing a degree of polarity, but the large non-polar regions dominate its character.

-

Solvent Properties and Intermolecular Forces:

-

Ethanol (C₂H₅OH): As a polar protic solvent, ethanol's hydroxyl (-OH) group can engage in hydrogen bonding, in addition to dipole-dipole interactions and London dispersion forces.

-

Acetone (CH₃COCH₃): As a polar aprotic solvent, acetone has a strong dipole moment centered on its carbonyl group but lacks a hydrogen atom bonded to an electronegative atom, precluding it from acting as a hydrogen bond donor.

-

-

Solubility Analysis:

-

DBA in Ethanol: this compound is described as slightly soluble in ethanol.[1] While the polar carbonyl group of DBA can interact with ethanol's dipole, the large non-polar phenyl groups disrupt the strong hydrogen-bonding network of ethanol. Energy is required to overcome these strong solvent-solvent interactions to create a cavity for the solute molecule, limiting solubility.

-

DBA in Acetone: DBA is readily soluble in acetone.[3][7] The primary intermolecular forces in acetone are dipole-dipole and dispersion forces. DBA, with its own carbonyl dipole and large non-polar structure, can interact favorably with acetone molecules through similar forces without the energetic penalty of disrupting a hydrogen-bonding network. This leads to a significantly higher solubility compared to ethanol.

-

The solubility of DBA in both solvents increases with temperature, a principle that is fundamental to its purification by recrystallization.[3][8]

Quantitative Solubility Data

The equilibrium solubility of trans,trans-dibenzylideneacetone in ethanol and acetone at room temperature (25 °C) has been reported. The data underscores the superior solvating power of acetone for this compound.

| Solvent | Solvent Family | Solubility at 25 °C ( g/100 mL) | Other Reported Solubilities |

| Ethanol | Polar Protic | 1.52[6] | 1 g in 31 mL (~3.23 g/100 mL)[6] |

| Acetone | Polar Aprotic | 4.58[6] | 1 g in 12 mL (~8.33 g/100 mL)[6] |

Note: Discrepancies in reported values can arise from variations in experimental methods, temperature control, and the isomeric purity of the this compound used.

Experimental Protocol: Determination of Equilibrium Solubility

To ensure trustworthy and reproducible data, a standardized method for determining solubility is essential. The "shake-flask" method is the gold standard for measuring equilibrium solubility and provides a self-validating system when executed with proper controls.[6]

Required Materials and Apparatus

-

Solute: High-purity, crystalline trans,trans-dibenzylideneacetone.

-

Solvents: HPLC-grade ethanol and acetone.

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy).

-

Glass vials or flasks with airtight screw caps.

-

Constant temperature orbital shaker or water bath (e.g., set to 25.0 ± 0.5 °C).

-

Syringes (glass or polypropylene).

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents).

-

Volumetric flasks and pipettes for dilutions.

-

Quantification instrument: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) with a UV detector.[6]

-

Step-by-Step Methodology

-

Preparation of Saturated Solution: Add an excess amount of crystalline DBA to a pre-weighed vial.[6] The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.

-

Solvent Addition: Add a known volume of the desired solvent (ethanol or acetone) to the vial. Securely cap the vial immediately to prevent solvent evaporation.

-

Equilibration: Place the vials in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[6] It is advisable to conduct a preliminary kinetic study by measuring the concentration at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

Sample Processing and Dilution:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.[6] This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification (UV-Vis Spectroscopy Example):

-

Prepare a series of standard solutions of DBA with known concentrations in the solvent of interest.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve.[6]

-

-

Calculation: Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.[6] The final solubility can be expressed in units such as g/100 mL or mg/mL.

Experimental Workflow Diagram

The logical flow of the shake-flask method is illustrated below.

Caption: Experimental workflow for determining the solubility of this compound.

Practical Implications: Purification by Recrystallization

The differential solubility of DBA at varying temperatures is the basis for its purification. Ethanol is a common solvent for recrystallization.[3][9] The crude DBA product, which may contain impurities like unreacted benzaldehyde or sodium hydroxide from its synthesis, is dissolved in a minimum amount of hot ethanol.[8][10] Because DBA is significantly more soluble in hot ethanol than in cold ethanol, the solution becomes supersaturated as it cools. This forces the pure DBA to crystallize out, leaving the impurities behind in the solvent (mother liquor). Sometimes a co-solvent system, such as ethanol/water, is used to further decrease the solubility of DBA at cold temperatures, thereby improving the recovery yield of the purified crystals.[10][11]

Conclusion

This compound exhibits significantly greater solubility in the polar aprotic solvent acetone than in the polar protic solvent ethanol. This behavior is rooted in the principles of intermolecular forces, where the molecular structure of DBA interacts more favorably with acetone. Quantitative data confirms this disparity, and the standardized shake-flask method provides a reliable means of experimental verification. This fundamental understanding of solubility is not merely academic; it is essential for the practical application of this compound in synthesis, high-purity recrystallization, and formulation development, enabling scientists to manipulate and utilize this versatile compound with precision and efficiency.

References

- A Comprehensive Technical Guide to the Solubility of this compound in Common Organic Solvents. (2025). Benchchem.

-

This compound. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]

-

Cas 538-58-9, this compound. (n.d.). LookChem. Retrieved January 8, 2026. [Link]

-

Recrystallisation of this compound. (2019, March 2). Chemistry Stack Exchange. [Link]

- Technical Support Center: Improving the Purity of Recrystallized this compound. (2025). Benchchem.

-

Experiment #2 - Synthesis and Recrystallization of Dibenzalacetone. (n.d.). University of Missouri–St. Louis. Retrieved January 8, 2026. [Link]

-

Preparation-of-Dibenzylideneacetone.pdf. (n.d.). ResearchGate. Retrieved January 8, 2026. [Link]

-

This compound. (n.d.). chemeurope.com. Retrieved January 8, 2026. [Link]

-

recrystallization-2.doc.pdf. (n.d.). Saddleback College. Retrieved January 8, 2026. [Link]

-

Preparation and Characterization of Dibenzyldieneacetone Loaded Microparticles for Therapeutic Purposes. (2023). Sustainable Polymer & Energy. [Link]

-

(1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. (n.d.). PubChem. Retrieved January 8, 2026. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound | 538-58-9 [chemicalbook.com]

- 4. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | C17H14O | CID 640180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. web.mnstate.edu [web.mnstate.edu]

A Comprehensive Technical Guide to the Physicochemical Properties of trans,trans-Dibenzylideneacetone

Introduction

trans,trans-Dibenzylideneacetone ((1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one), commonly abbreviated as dba, is an organic compound valued for its role as a ligand in organometallic chemistry.[1][2] It is a key component in the preparation of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which are indispensable in a myriad of synthetic transformations, including cross-coupling reactions.[3][4][5] The compound is readily synthesized via a Claisen-Schmidt condensation between benzaldehyde and acetone, a classic and robust reaction often featured in academic organic chemistry curricula.[2][6][7]

This guide provides an in-depth examination of two fundamental physicochemical properties of trans,trans-dibenzylideneacetone: its appearance and melting point. Accurate characterization of these properties is a cornerstone of quality control, ensuring the purity and suitability of the material for sensitive downstream applications, particularly in catalysis and drug development.

Physicochemical Characterization: Appearance and Melting Point

The isomeric purity of this compound is critical, as different geometric isomers possess distinct physical properties. The thermodynamically most stable and commonly synthesized isomer is the trans,trans form. Other isomers include the cis,trans form, which is a light-yellow needle-like crystal with a melting point of 60°C, and the cis,cis form, which exists as a yellow oil.[1][3][8][9]

Appearance

trans,trans-Dibenzylideneacetone is consistently described as a yellow, crystalline solid.[1][6] The intensity of the color can range from a pale or light yellow to a vibrant, bright yellow.[1][4] This appearance is attributed to the extended π-conjugation system encompassing the two phenyl rings and the α,β-unsaturated ketone core. The material is typically supplied as a crystalline powder.[10][11][12] It is insoluble in water but demonstrates solubility in solvents like acetone and chloroform, and is slightly soluble in ethanol.[1][4]

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For trans,trans-dibenzylideneacetone, a sharp melting range is indicative of high purity. Impurities typically depress and broaden the melting range. A summary of reported melting points from various authoritative sources is presented below.

| Melting Point Range (°C) | Purity/Grade | Source(s) |

| 111 | trans,trans isomer | Wikipedia[1] |

| 110-111 | Not Specified | ChemicalBook, LookChem, Benchchem[3][6][8][9] |

| 110–112 | trans,trans isomer | chemeurope.com[2] |

| 107-113 | Not Specified | ChemicalBook, LookChem[3][8] |

| 107-114 | 98% | Thermo Scientific Acros, Benchchem[4][13] |

| 109.0-115.0 | 98+% | Thermo Fisher Scientific |

| 104-107 | 98% | ChemicalBook, Sigma-Aldrich[14] |

The slight variations in the reported melting point ranges can be attributed to differences in instrumental calibration, heating rates used for determination, and the purity of the material being analyzed. Most sources converge on a melting point of approximately 110-111°C for the pure trans,trans isomer.[3][6][8][9]

Experimental Protocol: Melting Point Determination

The following protocol outlines the standard methodology for determining the melting point of a trans,trans-dibenzylideneacetone sample using a capillary melting point apparatus. This method ensures accuracy and reproducibility.

Objective: To accurately determine the melting range of a solid sample of trans,trans-dibenzylideneacetone to assess its purity.

Materials:

-

trans,trans-Dibenzylideneacetone sample

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Melting point apparatus

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline trans,trans-dibenzylideneacetone into a clean, dry mortar.

-

Gently grind the sample into a fine powder using the pestle. This is crucial for uniform packing and efficient heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. Alternatively, drop the tube down a long glass tube onto the benchtop.

-

Repeat until a packed sample column of 2-3 mm in height is achieved. A well-packed, small sample size is essential for an accurate and sharp melting point reading.

-

-

Melting Point Apparatus Setup:

-

Ensure the melting point apparatus is clean and properly calibrated.

-

Carefully insert the packed capillary tube into the sample holder of the apparatus.

-

-

Determination of Melting Range:

-

Set a rapid heating rate (e.g., 10-15°C per minute) to quickly approach the expected melting point (~110°C).

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to heat slowly and record the temperature at which the entire solid sample has completely melted into a clear liquid.

-

The recorded values constitute the melting range. For pure trans,trans-dibenzylideneacetone, this range should be narrow (≤ 2°C).

-

Workflow Visualization

The logical flow of the melting point determination protocol can be visualized as follows.

Caption: Workflow for Melting Point Determination of trans,trans-dba.

References

-

Wikipedia. This compound. [Link]

-

LookChem. Cas 538-58-9,this compound. [Link]

-

chemeurope.com. This compound. [Link]

-

ChemBK. This compound. [Link]

-

drugs.com. Dibenzalacetone. [Link]

-

YouTube. synthesis of this compound (dba) - laboratory experiment. [Link]

-

LookChem. Cas 51364-51-3,Tris(this compound)dipalladium. [Link]

-

SCIEPublish. Preparation and Characterization of Dibenzyldieneacetone Loaded Microparticles for Therapeutic Purposes. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. This compound | 538-58-9 [chemicalbook.com]

- 9. Dibenzalacetone [drugfuture.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. trans,trans-Dibenzylideneacetone, 98+% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 12. chembk.com [chembk.com]

- 13. trans,trans-Dibenzylideneacetone, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 14. trans,trans-Dibenzylideneacetone | 35225-79-7 [chemicalbook.com]

mechanism of UV absorption in dibenzylideneacetone

An In-Depth Technical Guide to the Mechanism of UV Absorption in Dibenzylideneacetone

Executive Summary

This compound (DBA), a common α,β-unsaturated ketone, is a significant compound in both industrial applications, such as sunscreens, and academic research, particularly as a ligand in organometallic chemistry.[1][2] Its efficacy as a UV absorber is rooted in its unique molecular structure, which features an extensive conjugated π-system. This guide provides a detailed exploration of the photophysical and photochemical principles governing the UV absorption mechanism of DBA. We will dissect the electronic transitions involved, analyze the factors influencing its spectroscopic properties, and outline the subsequent photochemical pathways. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

The Core of UV Absorption: The this compound Chromophore

The ability of a molecule to absorb UV or visible light is determined by its electronic structure. The specific part of the molecule that undergoes an electronic transition upon absorbing a photon is called a chromophore. In this compound ((1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one), the entire conjugated system—comprising two phenyl groups and an enone moiety—functions as a single, large chromophore.[2]

This extensive system of alternating double and single bonds results in delocalized π-orbitals that are spread across the molecule. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is sufficiently small to fall within the UV range of the electromagnetic spectrum.

Primary Electronic Transition: The π → π Transition*

The principal UV absorption band observed in DBA is due to a π → π* (pi to pi-star) electronic transition.[2][3] This process involves the promotion of an electron from a π bonding orbital to a higher energy π* antibonding orbital. Key characteristics of this transition in DBA are:

-

High Intensity: π → π* transitions are "allowed" transitions according to quantum mechanical selection rules, resulting in a strong absorption band with a high molar absorptivity (ε).[2]

-

Energy and Wavelength: The energy required for this transition corresponds to wavelengths typically found in the UVA region (315-400 nm), which is why DBA is an effective UVA absorber in sunscreen formulations.[2][3]

Secondary Electronic Transition: The n → π Transition*

The carbonyl group (C=O) in the DBA structure also possesses non-bonding electrons (n-electrons) located on the oxygen atom. These electrons can be promoted to a π* antibonding orbital, a process known as an n → π* transition.[4][5] Compared to the π → π* transition, this is a "forbidden" transition, resulting in a much weaker absorption band that is often obscured by the intense π → π* band.[5]

Photophysical Pathways and Photochemical Fate

Upon absorbing a UV photon, the DBA molecule is elevated to an excited electronic state. The subsequent events determine the molecule's fate and are critical to understanding its stability and reactivity. These processes are conceptually illustrated by a Jablonski diagram.

-

Photoexcitation (Absorption): A ground-state DBA molecule (S₀) absorbs a photon, promoting it to a singlet excited state (S₁).[6]

-

Intersystem Crossing (ISC): The singlet excited state can rapidly and efficiently convert to a longer-lived triplet excited state (T₁). The photochemistry of α,β-unsaturated ketones like DBA is predominantly driven by the reactivity of this triplet state.[6]

-